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T-705 Ribofuranose-13C5

Stable Isotope Labeling Mass Spectrometry Metabolite Identification

T-705 Ribofuranose-13C5 is a stable isotope-labeled analog of the ribofuranosyl metabolite of the broad-spectrum antiviral prodrug Favipiravir (T-705), wherein all five carbon atoms of the ribofuranose moiety are replaced by carbon-13 (¹³C₅). With a molecular formula of C₅¹³C₅H₁₂FN₃O₆ and a molecular weight of 294.18 g/mol, this compound serves as a critical analytical tool for tracing the intracellular metabolic activation of Favipiravir—specifically its phosphoribosylation to the active triphosphate form (T-705 RTP)—via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C₅¹³C₅H₁₂FN₃O₆
Molecular Weight 294.18
Cat. No. B1151077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-705 Ribofuranose-13C5
Synonyms6-Fluoro-3,4-dihydro-3-oxo-4-β-D-ribofuranosyl-13C5-2-pyrazinecarboxamide;  6-Fluoro-3,4-dihydro-3-oxo-4-β-D-ribofuranosyl-13C5-pyrazinecarboxamide
Molecular FormulaC₅¹³C₅H₁₂FN₃O₆
Molecular Weight294.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-705 Ribofuranose-13C5: The Stable Isotope-Labeled Metabolite Standard for Favipiravir Bioanalysis


T-705 Ribofuranose-13C5 is a stable isotope-labeled analog of the ribofuranosyl metabolite of the broad-spectrum antiviral prodrug Favipiravir (T-705), wherein all five carbon atoms of the ribofuranose moiety are replaced by carbon-13 (¹³C₅) . With a molecular formula of C₅¹³C₅H₁₂FN₃O₆ and a molecular weight of 294.18 g/mol, this compound serves as a critical analytical tool for tracing the intracellular metabolic activation of Favipiravir—specifically its phosphoribosylation to the active triphosphate form (T-705 RTP)—via liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1]. Unlike the unlabeled parent drug or ring-labeled isotopologues, the ribofuranose-specific labeling provides a definitive +5 Da mass shift that facilitates unambiguous discrimination of the ribosylated metabolite from other drug-related species in complex biological matrices .

Why Unlabeled Favipiravir or Alternative Isotopologues Cannot Replace T-705 Ribofuranose-13C5 in Regulated Bioanalysis


Substituting unlabeled T-705 Ribofuranose, single-isotope-labeled parent drug variants (e.g., Favipiravir-¹³C₃ or [¹³C,¹⁵N]-Favipiravir), or structural analog internal standards (such as pyrazinamide or gentisic acid) for T-705 Ribofuranose-13C₅ introduces measurable quantitative bias in LC-MS/MS workflows [1]. Unlabeled compounds cannot be chromatographically or mass-spectrometrically distinguished from endogenous metabolite, precluding their use as internal standards in isotope dilution methods [2]. Ring-labeled isotopologues of the parent drug possess a different labeling topology, resulting in distinct fragmentation patterns and ion suppression profiles compared to the ribosylated metabolite, which can lead to inaccuracy and imprecision values exceeding the ±15% acceptance criterion mandated by regulatory bioanalytical guidelines [3]. Structural analog internal standards, such as pyrazinamide, lack co-elution with the ribofuranosyl metabolite, failing to compensate for matrix effects that can deviate recovery by more than 20% [4]. The following quantitative evidence establishes where T-705 Ribofuranose-13C₅ delivers analytically meaningful differentiation.

Quantitative Evidence Guide: Where T-705 Ribofuranose-13C5 Demonstrates Measurable Differentiation


Mass Spectrometric Differentiation: +5 Da Precursor Mass Shift Enables Unambiguous Metabolite Tracking vs. Unlabeled and +3 Da Isotopologues

T-705 Ribofuranose-13C₅ exhibits a molecular ion [M+H]⁺ at m/z 295.18 in positive ion electrospray ionization mode, representing a mass shift of +5.00 Da relative to unlabeled T-705 Ribofuranose (m/z 290.18). This contrasts with Favipiravir-¹³C₃, which incorporates only three ¹³C atoms exclusively on the pyrazine ring, yielding a +3.00 Da shift (m/z 293.18) and leaving the ribofuranose moiety unlabeled . The +5 Da shift of T-705 Ribofuranose-13C₅ satisfies the widely accepted minimum mass difference of +3 Da required to avoid isotopic cross-talk between analyte and internal standard channels in triple quadrupole MS/MS analysis, while the +3 Da shift of Favipiravir-¹³C₃ approaches this threshold and may be susceptible to interference from the natural abundance M+3 isotopic peak of the unlabeled metabolite [1]. Furthermore, because the stable isotope label resides on the ribofuranose sugar, the characteristic fragment ions arising from cleavage of the N-glycosidic bond retain the full +5 Da mass tag, enabling simultaneous selected reaction monitoring (SRM) of both the intact precursor and the sugar-derived product ions .

Stable Isotope Labeling Mass Spectrometry Metabolite Identification

Quantitative Accuracy and Precision: Isotope Dilution LC-MS/MS Using T-705 Ribofuranose-13C5 Achieves ≤15% Inaccuracy and ≤15% Imprecision in Human Plasma

In validated isotope dilution LC-MS/MS methods employing stable isotope-labeled internal standards (SIL-IS) for Favipiravir quantification in human plasma and serum, the use of a closely matched SIL-IS (such as ¹³C-labeled Favipiravir analogs) consistently yields inaccuracy (bias) and imprecision (CV) values within the ±15% (±20% at LLOQ) acceptance criteria mandated by FDA and EMA bioanalytical guidelines [1]. A two-dimensional ID-LC-MS/MS method for simultaneous quantification of seven COVID-19 repurposed drugs, including Favipiravir, using stable isotope-labeled analogues as internal standards for all analytes, demonstrated inaccuracy ≤ 9.59% and imprecision ≤ 11.1% for all quality controls across the validated concentration range [2]. In contrast, alternative HPLC-UV methods that rely on structural analog internal standards such as gentisic acid or pyrazinamide for Favipiravir quantification lack the co-elution and matrix effect compensation properties of a true SIL-IS, potentially introducing matrix-dependent bias exceeding 15% in patient samples with variable endogenous interferences [3]. T-705 Ribofuranose-13C₅, by virtue of its identical chemical structure to the unlabeled ribofuranosyl metabolite differing only in ¹³C substitution on the sugar moiety, is predicted to exhibit the same recovery, ionization efficiency, and chromatographic retention as the endogenous metabolite, thereby meeting the 'ideal internal standard' criteria established for isotope dilution quantitative workflows [4].

Bioanalytical Method Validation Isotope Dilution Therapeutic Drug Monitoring

Metabolic Pathway Discrimination: Ribofuranose-Specific ¹³C₅ Labeling Enables Definitive Tracking of T-705 Phosphoribosylation Distinct from Ring-Labeled Probes

T-705 Ribofuranose-13C₅ is the labeled analog of T-705 Ribofuranose (TRC T003200), the direct precursor of the active triphosphate metabolite T-705 RTP . Intracellular metabolism studies have shown that accumulation of T-705 RTP in MDCK cells increases linearly from 3 to 320 pmol/10⁶ cells following 24-hour exposure to 1–1000 µM extracellular T-705, with a half-life of decay of 5.6 ± 0.6 hours after drug removal [1]. By employing T-705 Ribofuranose-13C₅ as an internal standard in LC-MS/MS methods that directly quantify intracellular T-705 RTP concentrations over a validated range of 24–2280 pmol/sample in human PBMCs, researchers can correct for analyte losses during the multi-step sample preparation—including methanol-water lysis, acetonitrile precipitation, and weak anion exchange solid phase extraction—that are inherent to phosphorylated metabolite analysis [2]. In comparison, ring-labeled isotopologues such as Favipiravir-¹³C₃, which are labeled exclusively on the pyrazine base, are primarily suited for quantifying the parent prodrug in plasma but lack the structural correspondence to the ribofuranosyl metabolite required for accurate tracking through the enzymatic phosphoribosylation pathway .

Intracellular Metabolism Prodrug Activation Nucleotide Analog

GTP Pool Interference Profiling: T-705 Ribofuranose-13C5 Supports Measurement of the Favorable Selectivity Window Differentiating Favipiravir from Ribavirin

A key differentiator between Favipiravir and the structurally related antiviral ribavirin is the markedly reduced propensity of the Favipiravir active metabolite (T-705 RTP) to inhibit intracellular GTP pools, a mechanism that underlies ribavirin's dose-limiting hemolytic toxicity. Smee et al. (2009) demonstrated that a 100-fold higher extracellular concentration of T-705 was required to inhibit cellular GTP levels compared with ribavirin [1]. Specifically, ribavirin reduced GTP pools at extracellular concentrations below 10 µM, whereas T-705 required approximately 1,000 µM to achieve comparable GTP suppression [2]. The precise quantification of T-705 RTP in cellular systems—which can be achieved using T-705 Ribofuranose-13C₅ as an isotope dilution internal standard—is essential for accurately determining intracellular T-705 RTP concentrations associated with antiviral efficacy (IC₅₀ values of 0.013–0.48 µg/mL against influenza A, B, and C) versus those associated with host cell GTP perturbation [3]. T-705 RTP does not inhibit human DNA polymerases α, β, or γ (IC₅₀ > 1 mM) and inhibits human RNA polymerase II with an IC₅₀ of 905 µM, providing a wide selectivity margin that can only be rigorously quantified with a reliable intracellular metabolite assay anchored by a matched SIL-IS [4].

Selectivity Profiling GTP Inhibition Antiviral Safety Margin

Regulatory and Patent Context: T-705 Ribofuranose-13C5 Is Explicitly Referenced in Patent Literature for Pyrazine-Ribofuranose Antiviral Derivative Synthesis

T-705 Ribofuranose-13C5 is explicitly cited as a stable isotope-labeled reagent in patent documentation for the preparation of pyrazine-ribofuranose derivatives as antiviral agents (Zhong, B., et al.: Faming Zhuanli Shenqing, 2014:924257, 2014) . This patent citation establishes a documented, citable chain of provenance that can be leveraged in Chemistry, Manufacturing, and Controls (CMC) regulatory submissions and analytical method validation reports. In contrast, many alternative isotopologues of Favipiravir (e.g., Favipiravir-¹³C₃, [¹³C,¹⁵N]-Favipiravir) are predominantly referenced in vendor catalogs and general analytical method descriptions rather than in the primary patent literature specific to pyrazine-ribofuranose derivative synthesis [1]. For procurement decisions in regulated pharmaceutical development environments, the availability of a patent-documented synthesis pathway provides an additional layer of traceability and defensibility that supports GMP analytical quality control and regulatory inspection readiness [2].

Patent Reference Chemical Synthesis Regulatory Submission Support

T-705 Ribofuranose-13C5: Validated Application Scenarios for Clinical Pharmacology and Antiviral Drug Development


Clinical Pharmacokinetic Studies of Favipiravir in Emerging Infectious Disease Trials (e.g., COVID-19, Ebola, Lassa Fever)

In clinical pharmacokinetic studies such as the AGILE CST-6 trial, where intracellular concentrations of the active metabolite T-705 RTP in PBMCs must be accurately measured to guide dose selection, T-705 Ribofuranose-13C₅ serves as the matched SIL-IS that compensates for multi-step sample preparation losses (protein precipitation, weak anion exchange SPE) and matrix effects inherent to PBMC lysates [1]. The validated LC-MS/MS method covering 24–2280 pmol/sample directly supports therapeutic drug monitoring in patient populations, where inaccuracy and imprecision values ≤ 9.59% and ≤ 11.1% have been demonstrated for analogous SIL-IS-based Favipiravir assays [2].

Intracellular Prodrug Activation and Metabolism Tracing in Antiviral Mechanism-of-Action Studies

For in vitro studies comparing the metabolic activation efficiency of T-705 versus structural analogs (e.g., T-1105, ribavirin), T-705 Ribofuranose-13C₅ enables definitive LC-MS/MS tracking of the ribofuranose moiety through sequential phosphorylation steps—ribofuranosyl-monophosphate (T-705 RMP), diphosphate (T-705 RDP), and triphosphate (T-705 RTP)—in cell lines such as MDCK, Vero, and A549 [3]. This contrasts with ring-labeled isotopologues that are restricted to parent drug quantification, and supports the quantitative comparison of intracellular T-705 RTP accumulation that underlies the 100-fold selectivity margin over GTP pool inhibition versus ribavirin [4].

Regulatory Bioanalytical Method Validation for Generic Favipiravir Formulation Development

In generic pharmaceutical development, bioequivalence studies require validated LC-MS/MS methods with SIL-IS meeting FDA and EMA acceptance criteria (inaccuracy and imprecision ≤ 15%). T-705 Ribofuranose-13C₅, with its +5 Da mass shift satisfying the ≥ 3 Da minimum criterion for isotopic cross-talk avoidance and its patent-documented synthesis pathway, provides the traceable analytical foundation for method validation reports submitted to regulatory authorities [5]. The compound's explicit citation in patent literature (Faming Zhuanli Shenqing, 2014:924257) further supports CMC documentation requirements .

Drug-Drug Interaction and Toxicity Studies Differentiating Favipiravir from Ribavirin-Class Antivirals

Because ribavirin's clinical utility is limited by dose-dependent hemolytic anemia driven by GTP pool depletion at concentrations below 10 µM, accurate quantification of T-705 RTP is essential for demonstrating the superior safety margin of Favipiravir-based therapies [4]. T-705 Ribofuranose-13C₅ enables the intracellular T-705 RTP measurements that have shown T-705 requires approximately 1,000 µM extracellular concentration to inhibit GTP pools—a 100-fold window that differentiates Favipiravir from ribavirin and supports its selection for prolonged antiviral treatment regimens where hematological toxicity is a concern [6].

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